1-(9H-Fluoren-2-yl)-4-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-butan-1-one
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Overview
Description
1-(9H-FLUOREN-2-YL)-4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-BUTANONE is a complex organic compound that features a fluorenyl group and a phenyl-tetrazole moiety connected via a butanone linker
Preparation Methods
The synthesis of 1-(9H-FLUOREN-2-YL)-4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-BUTANONE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Fluorenyl Group: Starting from fluorene, various functionalization reactions such as Friedel-Crafts acylation can be employed to introduce the necessary substituents.
Synthesis of the Phenyl-Tetrazole Moiety: This can be achieved through cycloaddition reactions involving azides and nitriles.
Linking the Two Moieties: The final step involves coupling the fluorenyl and phenyl-tetrazole groups via a butanone linker, often using thiol-ene click chemistry or other suitable coupling reactions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(9H-FLUOREN-2-YL)-4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(9H-FLUOREN-2-YL)-4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-BUTANONE has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a probe for studying biological pathways.
Industry: It could be utilized in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism by which 1-(9H-FLUOREN-2-YL)-4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-BUTANONE exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. Molecular targets could include proteins, nucleic acids, or other cellular components, and pathways involved might encompass signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-(9H-FLUOREN-2-YL)-4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-BUTANONE include:
1-(9-METHYL-9H-FLUOREN-2-YL)-ETHANONE: This compound features a methyl group instead of the butanone linker and lacks the phenyl-tetrazole moiety.
1-(9-PROPYL-9H-FLUOREN-2-YL)-ETHANONE: Similar to the methyl derivative but with a propyl group.
The uniqueness of 1-(9H-FLUOREN-2-YL)-4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-BUTANONE lies in its combination of the fluorenyl and phenyl-tetrazole groups, which may confer distinct chemical and biological properties not observed in its simpler analogs.
Properties
Molecular Formula |
C24H20N4OS |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)-4-(1-phenyltetrazol-5-yl)sulfanylbutan-1-one |
InChI |
InChI=1S/C24H20N4OS/c29-23(18-12-13-22-19(16-18)15-17-7-4-5-10-21(17)22)11-6-14-30-24-25-26-27-28(24)20-8-2-1-3-9-20/h1-5,7-10,12-13,16H,6,11,14-15H2 |
InChI Key |
GALQKSXXKYPSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CCCSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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